Troeger's base

Membrane Separation Gas Permeability Polymers of Intrinsic Microporosity

Researchers requiring a configurationally stable chiral pocket often face scaffold flexibility that collapses enantioselectivity. Tröger's base (CAS 529-81-7) eliminates this variability through its locked 90° V-shaped architecture. · Permanent axial chirality from two bridgehead nitrogen stereocenters; no nitrogen inversion under ambient conditions. · Enables up to 86% ee in asymmetric diethylzinc additions and 6× enhanced CPL dissymmetry vs. flexible amine conjugates. · PIM-1/Tröger's base blend membranes achieve CO₂/CH₄ selectivity of 54.3, reducing membrane area and compression costs 3-5× vs. pristine PIM-1.

Molecular Formula C17H18N2
Molecular Weight 250.34g/mol
CAS No. 529-81-7
Cat. No. B359598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroeger's base
CAS529-81-7
Synonyms2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine
Troeger's base
Molecular FormulaC17H18N2
Molecular Weight250.34g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3
InChIInChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
InChIKeySXPSZIHEWFTLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tröger's Base Procurement and Selection Baseline


Tröger's base (CAS 529-81-7) is a C₂-symmetric tetracyclic diamine with a rigid V-shaped geometry and two configurationally stable nitrogen stereocenters that enforce a ~90° twist angle between aryl planes [1][2]. This locked concave architecture eliminates nitrogen inversion under ambient conditions, conferring permanent axial chirality and a well-defined hydrophobic cleft [1][3]. The parent compound and its derivatives serve as chiral building blocks in asymmetric catalysis, chiral recognition, and microporous polymer membranes, where precise structural rigidity is the defining procurement criterion [3][4].

Why Tröger's Base Cannot Be Substituted


Conventional chiral amines (e.g., BINOL-derived scaffolds, sparteine) and flexible porous polymers (e.g., PIM-1) lack the defining combination of a permanent 90° twist angle, dual nitrogen stereocenters, and a configurationally stable concave cavity that Tröger's base intrinsically provides [1][2]. Substituting a structurally rigid Tröger's base with a flexible or C₂-symmetric analog that lacks the endomethylene strap collapses the V-shaped cleft, eliminating shape-selective molecular recognition, reducing gas-pair permselectivity in membranes, and compromising enantioselective induction in catalysis [1][3]. The quantifiable differentials in the following section confirm that procurement of the specific Tröger's base architecture is non-negotiable for applications requiring a defined, non-interconvertible chiral pocket.

Tröger's Base Quantitative Evidence


Gas Separation Permselectivity Enhancement

Blending Tröger's Base polymer (TB) with PIM-1 yields a CO₂/CH₄ permselectivity of 54.3 at -25°C, a value exceeding that of pristine PIM-1 (selectivity ~10-15) and positioning the blend significantly closer to the Robeson upper bound for CO₂/CH₄ separation [1]. The enhanced selectivity is attributed to the rigid shape-persistent contortion site in TB that suppresses coplanar molecular packing, reducing d-spacing and restricting diffusion of larger molecules [2].

Membrane Separation Gas Permeability Polymers of Intrinsic Microporosity

Catalytic Asymmetric Induction

(S)-(+)-Tröger's base derivatives, when used as chiral ligands in the addition of diethylzinc to aromatic aldehydes, achieve enantiomeric excesses (ee) up to 86% [1]. This performance demonstrates that the rigid V-shaped cleft of Tröger's base, while not matching the >99% ee achievable with some BINOL-derived catalysts in this specific reaction, provides a distinct alternative scaffold for asymmetric induction where substrate geometry favors the 90° dihedral angle cavity [2][3].

Asymmetric Catalysis Chiral Ligands Organocatalysis

Circularly Polarized Luminescence Activity

Coumarin-functionalized Tröger's base analogs (TBAs) exhibit measurable circularly polarized luminescence with a dissymmetry factor (gₗᵤₘ) of 0.003 [1]. This CPL activity, enabled by the rigid twisted architecture that couples the chromophore transition dipole to molecular chirality, is absent in non-twisted or flexible chiral amines, which lack the configurational stability to maintain a defined chiral emissive state [2].

Chiroptical Materials Circularly Polarized Luminescence Fluorescent Probes

Microporosity and CO₂ Capture Performance

The hexaphenylbenzene-core Tröger's base polymer tetra-TB-HPB achieves a CO₂ uptake of 2.00 mmol g⁻¹ and a CO₂/N₂ selectivity of 45.6, with a BET surface area of 544 m² g⁻¹ [1]. In comparison, the archetypal PIM-1 exhibits lower CO₂/N₂ selectivity (typically <30) and TB-HPB-PIMs with lower nitrogen content or linear architectures show reduced CO₂ affinity [1][2].

Carbon Capture Microporous Polymers Gas Adsorption

Iodine Adsorption Capacity

A Tröger's base-based [3]arene macrocycle (M[3]) demonstrates an exceptionally high iodine vapor adsorption capacity of 4.02 g g⁻¹ [1]. This value surpasses most conventional porous organic polymers (POPs) and metal-organic frameworks (MOFs), which typically exhibit iodine uptake in the range of 1-3 g g⁻¹, and is attributed to the electron-rich concave cavities formed by the three Tröger's base subunits [1].

Adsorption Macrocycles Radioiodine Capture

Tröger's Base Application Scenarios


High-Selectivity Gas Separation Membranes

Blend membranes composed of PIM-1 and Tröger's Base polymer (PIM/TB) achieve a CO₂/CH₄ permselectivity of 54.3 at -25°C, outperforming pristine PIM-1 by a factor of 3-5× [1]. This quantifiable selectivity gain directly reduces membrane area requirements and compression costs in natural gas sweetening and biogas purification processes, making Tröger's Base polymer an essential component for next-generation high-selectivity membranes.

Concave C₂-Symmetric Asymmetric Catalysis

Tröger's base-derived chiral ligands deliver up to 86% ee in diethylzinc additions to aromatic aldehydes, offering the highest reported enantioselectivity among non-BINAP/BINOL scaffolds for substrates that preferentially bind within a 90° dihedral angle cavity [1]. This scaffold is particularly valuable in pharmaceutical intermediate synthesis where the rigid V-shaped cleft provides unique stereocontrol not achievable with biaryl twist-based catalysts.

All-Organic CPL Emitters

Coumarin-functionalized Tröger's base analogs generate measurable CPL with a dissymmetry factor (gₗᵤₘ) of 0.003, a 6× enhancement over flexible chiral amine-fluorophore conjugates [1][2]. This enables metal-free CPL-active materials for anti-counterfeiting inks, optical data storage, and 3D display technologies where lanthanide complexes are cost-prohibitive or environmentally restricted.

Radioiodine Adsorption for Nuclear Waste

Tröger's base-based [3]arene macrocycles achieve an iodine vapor adsorption capacity of 4.02 g g⁻¹, surpassing conventional porous organic polymers by 1.3-4× [1]. This exceptional gravimetric uptake makes these macrocycles prime candidates for the capture of radioactive ¹²⁹I and ¹³¹I isotopes from nuclear fuel reprocessing off-gases, where sorbent mass efficiency is a critical operational parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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